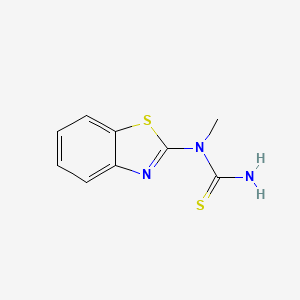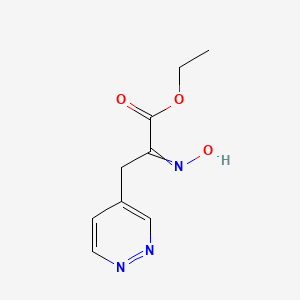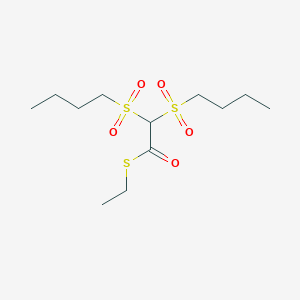
S-Ethyl di(butane-1-sulfonyl)ethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Ethyl di(butane-1-sulfonyl)ethanethioate: is a chemical compound known for its unique structure and properties. It is characterized by the presence of ethyl, butane-1-sulfonyl, and ethanethioate groups, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-Ethyl di(butane-1-sulfonyl)ethanethioate typically involves the reaction of ethanethioic acid with butane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The compound is then purified using techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions: S-Ethyl di(butane-1-sulfonyl)ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted ethanethioates.
Aplicaciones Científicas De Investigación
S-Ethyl di(butane-1-sulfonyl)ethanethioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of S-Ethyl di(butane-1-sulfonyl)ethanethioate involves its interaction with specific molecular targets and pathways. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The ethanethioate group may also participate in redox reactions, affecting cellular processes.
Comparación Con Compuestos Similares
S-Ethyl ethanethioate: A simpler compound with similar functional groups but lacking the sulfonyl groups.
Butane-1-sulfonyl chloride: A precursor in the synthesis of S-Ethyl di(butane-1-sulfonyl)ethanethioate.
Sulfonyl-containing compounds: Various compounds with sulfonyl groups that exhibit similar reactivity.
Uniqueness: this compound is unique due to the combination of ethyl, butane-1-sulfonyl, and ethanethioate groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
90127-81-4 |
|---|---|
Fórmula molecular |
C12H24O5S3 |
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
S-ethyl 2,2-bis(butylsulfonyl)ethanethioate |
InChI |
InChI=1S/C12H24O5S3/c1-4-7-9-19(14,15)12(11(13)18-6-3)20(16,17)10-8-5-2/h12H,4-10H2,1-3H3 |
Clave InChI |
VUVRDVZCGVZBOF-UHFFFAOYSA-N |
SMILES canónico |
CCCCS(=O)(=O)C(C(=O)SCC)S(=O)(=O)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



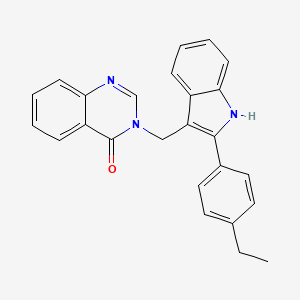
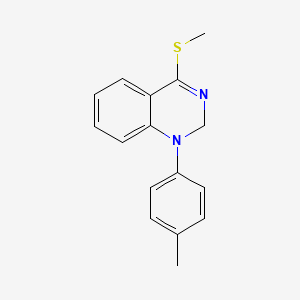
![N-(3-{[(4-Butoxyphenyl)methyl]amino}phenyl)acetamide](/img/structure/B14375475.png)
![N-({[2-(3,5-Dimethoxyphenyl)propan-2-yl]oxy}carbonyl)-L-aspartic acid](/img/structure/B14375479.png)


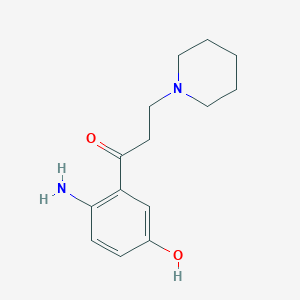


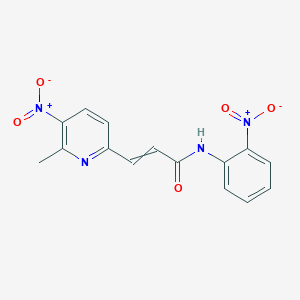
![2-(Propan-2-yl)-5,5-bis[(propan-2-yl)oxy]-1,3,2-dioxaborinane](/img/structure/B14375552.png)
